![molecular formula C14H23NO3 B13465517 Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-oxo-1-azaspiro[45]decane-1-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent, which reacts with substrates containing an active methylene group . The reaction is usually carried out in an organic solvent such as toluene under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of spirocyclic compounds with biological targets.
Industrial Applications: Potential use in the synthesis of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the spirocyclic structure provides rigidity and specificity in binding to targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but with an additional oxygen atom in the ring.
Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate: Similar structure but with the oxo group at a different position.
Uniqueness
Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spirocyclic structure and the position of the oxo group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H23NO3 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-7-11(16)14(15)8-5-4-6-9-14/h4-10H2,1-3H3 |
Clé InChI |
VHVWGUDHFMEYLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=O)C12CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


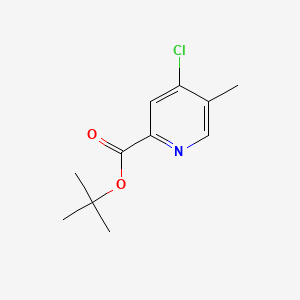
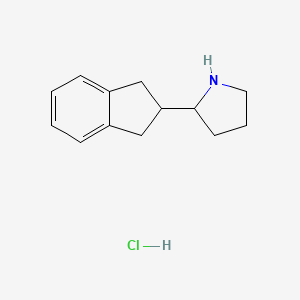
![N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide](/img/structure/B13465448.png)
![6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride](/img/structure/B13465452.png)

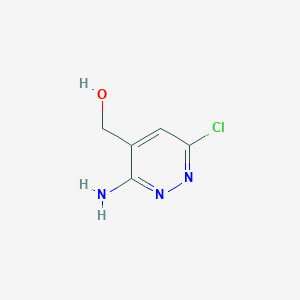
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)
![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)


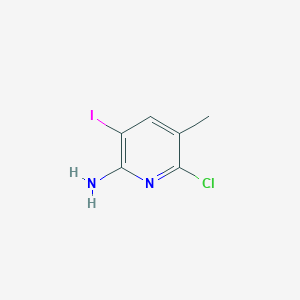
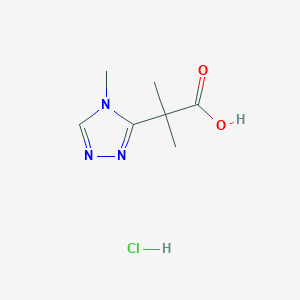
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
